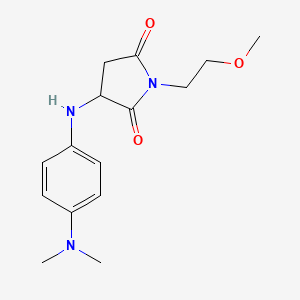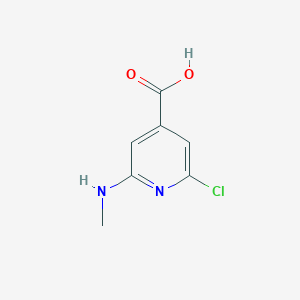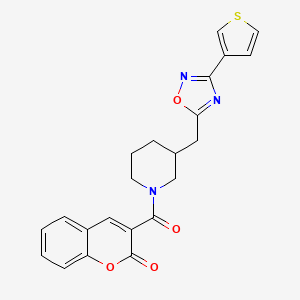
3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one is a novel chemical compound characterized by the integration of diverse functional groups. Its complex molecular structure encompasses a thiophene ring, a 1,2,4-oxadiazole moiety, a piperidine ring, and a chromenone core. This unique blend of structures bestows the compound with multifaceted chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one typically involves a multi-step process:
Formation of the 1,2,4-oxadiazole ring: This step usually starts with the cyclization of thiosemicarbazide and an appropriate carboxylic acid under dehydrating conditions.
Attachment of the thiophene ring: Thiophene can be integrated into the structure through a series of halogenation and coupling reactions.
Introduction of the piperidine ring: This step involves the alkylation of piperidine with the oxadiazole-containing intermediate.
Formation of the chromenone core: The final step includes cyclization and functionalization of the chromenone skeleton.
Industrial production methods: The industrial synthesis of this compound would follow similar steps but on a larger scale with optimizations for yield and purity. This might include:
Automated synthesis reactors: for precise control of reaction conditions.
Purification techniques: like recrystallization, chromatography, and distillation.
Quality control measures: such as NMR, mass spectrometry, and HPLC to ensure consistency.
Chemical Reactions Analysis
Types of reactions:
Oxidation: The compound may undergo oxidation reactions, particularly involving the thiophene ring and piperidine nitrogen.
Reduction: Reduction can modify the oxadiazole ring, affecting the electronic properties.
Substitution: Various electrophilic and nucleophilic substitutions can occur on the thiophene and chromenone rings.
Common reagents and conditions:
Oxidation: KMnO₄, H₂O₂ under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogenation with Pd/C catalyst.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or alcohols for nucleophilic substitution.
Major products formed:
Oxidation products: Sulfoxides or sulfones from the thiophene ring.
Reduction products: Modified oxadiazole rings.
Substitution products: Varied functionalized thiophene and chromenone derivatives.
Scientific Research Applications
3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one exhibits a wide range of applications:
Chemistry: Used in designing complex molecular frameworks for material science.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potentially used in manufacturing specialty chemicals and advanced materials due to its unique structural features.
Mechanism of Action
The compound exerts its effects through:
Molecular interactions: Binding to specific enzymes or receptors, altering their activity.
Pathways involved: May include inhibition of specific enzyme pathways, modulation of receptor signaling, or interaction with nucleic acids.
Biological targets: Enzymes, receptors, and possibly DNA or RNA.
Comparison with Similar Compounds
3-(piperidin-1-ylmethyl)-1,2,4-oxadiazole derivatives
2H-chromen-2-one analogs
Thiophene-based heterocycles
This compound stands out due to its multi-functional framework and potential in various applications, making it a valuable subject for further research.
Properties
IUPAC Name |
3-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-21(17-11-15-5-1-2-6-18(15)28-22(17)27)25-8-3-4-14(12-25)10-19-23-20(24-29-19)16-7-9-30-13-16/h1-2,5-7,9,11,13-14H,3-4,8,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFIAKBCVQVZIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5=CSC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
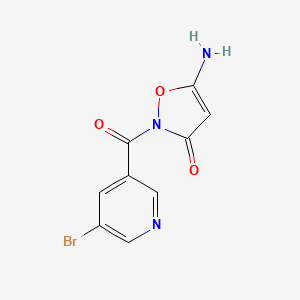
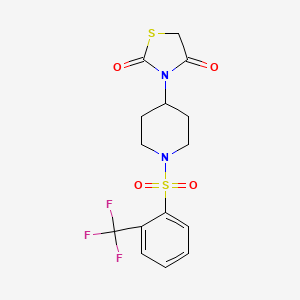
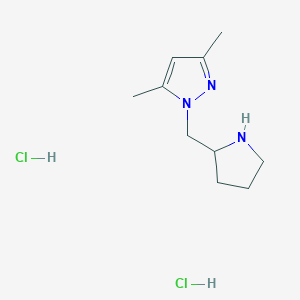
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2365831.png)
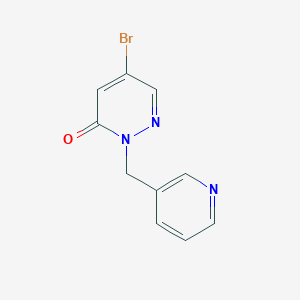
![2-{[4-(2,5-dimethylphenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2365833.png)
![3-(3-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide](/img/structure/B2365836.png)
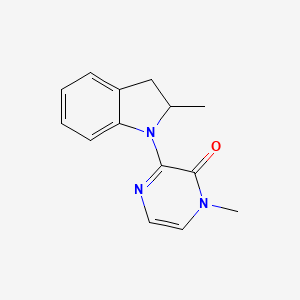

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2365841.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2365843.png)
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride](/img/structure/B2365844.png)
